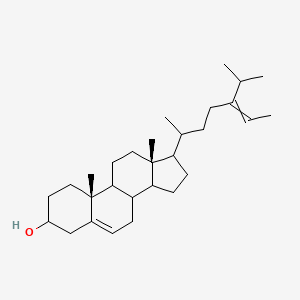

(24e)-Stigmasta-5,24(28)-dien-3alpha-ol

Description

(24E)-Stigmasta-5,24(28)-dien-3α-ol is a Δ<sup>5</sup>-sterol characterized by a conjugated double bond at C5 and a trans (E)-configured ethylidene side chain at C24(28). The 3α-hydroxyl group distinguishes it from the more common 3β-epimers like fucosterol and isofucosterol. This compound is primarily reported in marine organisms, including sponges (e.g., Pachychalina sp.) and algae, where it contributes to membrane fluidity and bioactive properties such as anti-inflammatory and antidiabetic activities .

Properties

Molecular Formula |

C29H48O |

|---|---|

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(10R,13R)-10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |

InChI Key |

OSELKOCHBMDKEJ-GGOZWAHDSA-N |

Isomeric SMILES |

CC=C(CCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24e)-Stigmasta-5,24(28)-dien-3alpha-ol typically involves the extraction from plant sources followed by purification processes. One common method is the extraction from soybean oil, where the sterols are separated using solvent extraction and crystallization techniques. The reaction conditions often involve the use of organic solvents such as hexane or ethanol, and the process may be facilitated by heating and stirring to enhance the extraction efficiency.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale extraction from plant oils, followed by purification using techniques such as distillation, crystallization, and chromatography. The industrial process is designed to maximize yield and purity while minimizing the use of hazardous chemicals and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(24e)-Stigmasta-5,24(28)-dien-3alpha-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can lead to the formation of saturated sterols.

Substitution: The hydroxyl group at the 3alpha position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

(24e)-Stigmasta-5,24(28)-dien-3alpha-ol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other sterol derivatives.

Biology: Studies have shown its potential in modulating cell membrane fluidity and function.

Medicine: It is investigated for its cholesterol-lowering effects and potential benefits in cardiovascular health.

Industry: The compound is used in the formulation of dietary supplements and functional foods aimed at improving heart health.

Mechanism of Action

The mechanism of action of (24e)-Stigmasta-5,24(28)-dien-3alpha-ol involves its interaction with cholesterol metabolism pathways. It competes with cholesterol for absorption in the intestines, thereby reducing the overall cholesterol levels in the body. The molecular targets include enzymes involved in cholesterol biosynthesis and transport, such as HMG-CoA reductase and NPC1L1 transporter.

Comparison with Similar Compounds

Key Structural Features

The table below compares structural attributes and natural sources of (24E)-Stigmasta-5,24(28)-dien-3α-ol with related sterols:

Stereochemical and Functional Differences

- C24(28) Configuration : The E/Z isomerism at C24(28) significantly impacts molecular geometry. The E-configuration in fucosterol and (24E)-stigmasta-5,24(28)-dien-3α-ol creates a planar side chain, enhancing membrane integration, while the Z-configuration in isofucosterol introduces steric hindrance .

- Double Bond Position : Ergosta-5,24(28)-dien-3β-ol and stigmasta-5,7,24(28)-trien-3β-ol (with a Δ<sup>7</sup> bond) exhibit distinct bioactivities, such as cytotoxicity, due to increased planarity and oxidative susceptibility .

Antidiabetic Potential

(24E)-Stigmasta-5,24(28)-dien-3α-ol and its 3β-analogs (e.g., stigmasta-5,24(28)-dien-3β-ol) inhibit α-glucosidase (IC50 = 0.726 mg/mL in Sargassum hystrix), a key enzyme in carbohydrate digestion. Molecular docking studies suggest that the 24(28)E configuration forms hydrophobic interactions with enzyme residues (e.g., Leu162, Trp58), while the 3α-OH may reduce binding affinity compared to 3β-OH analogs .

Anti-Inflammatory and Cytotoxic Effects

The 3α-OH variant’s activity remains understudied but may differ due to stereospecific enzyme interactions . Cytotoxicity against cancer cells (e.g., MCF-7, IC50 = 8.8–10.3 µM) is observed in Δ<sup>5,7</sup>-analogs, highlighting the role of conjugated double bonds in redox-mediated apoptosis .

Hypocholesterolemic Activity

Fucosterol (3β-OH, 24E) reduces LDL cholesterol by competing with dietary cholesterol for micellar solubilization. The 3α-OH variant’s efficacy in this mechanism is unexplored but may be lower due to altered membrane partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.